molecular formula C15H20BNO4 B8076796 (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester

(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester

Cat. No.: B8076796
M. Wt: 289.14 g/mol
InChI Key: LAIRPYBVNPKVPK-UHFFFAOYSA-N
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Description

(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester is a versatile chemical compound with a wide range of applications in organic synthesis. It is known for its high purity and exceptional versatility, making it a valuable building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester typically involves the reaction of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products

The major products formed from these reactions include boronic acids, boronates, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical and chemical industries .

Scientific Research Applications

(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of sensors and probes for detecting specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Oxooxazolidin-5-yl)phenyl)boronic acid pinacol ester is unique due to the presence of the oxazolidinone ring, which imparts additional stability and reactivity to the compound. This makes it particularly useful in applications requiring high specificity and stability .

Properties

IUPAC Name

5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-6-5-7-10(11)12-9-17-13(18)19-12/h5-8,12H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIRPYBVNPKVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CNC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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